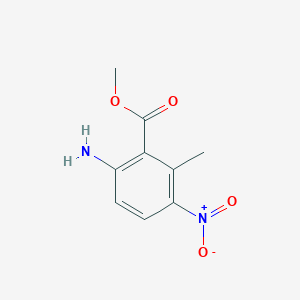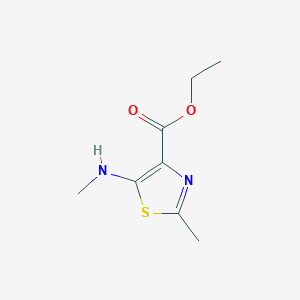
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate, also known as Methoxetamine (MXE), is a synthetic dissociative drug that belongs to the arylcyclohexylamines class of compounds. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, recent research has shown that MXE has potential medicinal properties, especially in the field of neuroscience.
作用机制
MXE works by blocking the NMDA receptors in the brain, which are responsible for regulating the transmission of pain signals and controlling cognitive functions such as learning and memory. By blocking these receptors, MXE induces a dissociative state, which can lead to hallucinations and altered perceptions.
生化和生理效应
MXE has been found to produce a range of biochemical and physiological effects, including altered perception of time and space, dissociation, euphoria, and sedation. It has also been found to increase heart rate and blood pressure, which can lead to cardiovascular complications in high doses.
实验室实验的优点和局限性
MXE has several advantages for use in lab experiments, including its potent NMDA receptor antagonism and its ability to induce dissociative states. However, its recreational use and potential for abuse make it a challenging substance to work with, and researchers must take appropriate safety precautions when handling it.
未来方向
There are several potential future directions for research on MXE. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders. Another area of interest is its potential use as an alternative to opioids for pain management. Further research is also needed to understand the long-term effects of MXE use and to develop effective treatments for MXE addiction.
合成方法
MXE is synthesized by reacting 2-(3-methylphenyl)-2-(methylamino) cyclohexanone with thioacetamide in the presence of sodium hydroxide and ethyl alcohol. The resulting product is then purified through recrystallization to obtain pure MXE.
科学研究应用
MXE has been found to have potential therapeutic applications in the field of neuroscience. It has been shown to be a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a potential candidate for the treatment of depression, anxiety, and other neurological disorders. MXE has also been found to have analgesic properties, making it a potential alternative to opioids for pain management.
属性
CAS 编号 |
128242-99-9 |
|---|---|
产品名称 |
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate |
分子式 |
C8H12N2O2S |
分子量 |
200.26 g/mol |
IUPAC 名称 |
ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-8(11)6-7(9-3)13-5(2)10-6/h9H,4H2,1-3H3 |
InChI 键 |
IATRAAIFJBTUPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=N1)C)NC |
规范 SMILES |
CCOC(=O)C1=C(SC(=N1)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



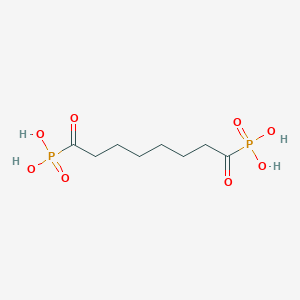
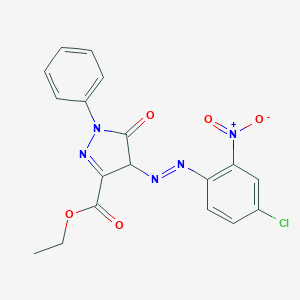
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)
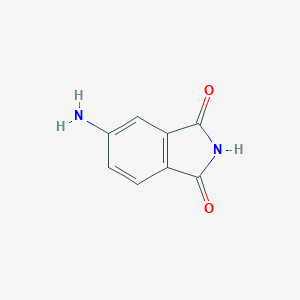
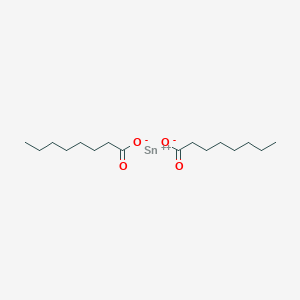
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)
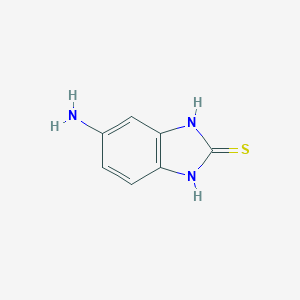
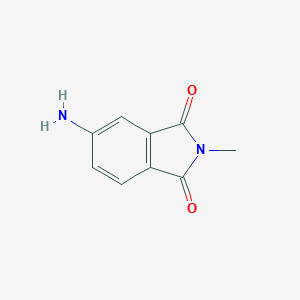
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
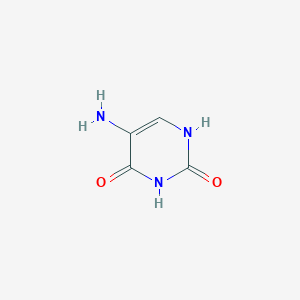
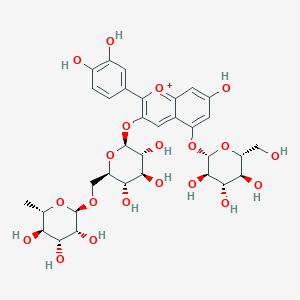
![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
